2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
2-benzyl-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-10-13-8-4-5-9-14(13)16(17(20)21)18(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGQZYORXROGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to construct the isoquinoline core. This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often utilize similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrahydroisoquinoline Derivatives
Substituent Effects on Reactivity and Bioactivity
The structural uniqueness of 2-benzyl-3-oxo-THIQ-1-carboxylic acid lies in its C2 benzyl and C3 ketone groups, which differentiate it from other THIQ derivatives. Below is a comparative analysis with key analogs:
Key Observations :
- However, analogous methods involving benzyl-group incorporation (e.g., alkylation or reductive amination) may apply .
- Functional Group Impact : The C3 ketone in 2-benzyl-3-oxo-THIQ-1-carboxylic acid introduces a reactive site for further derivatization (e.g., nucleophilic additions), contrasting with the C3 hydrogen or hydroxyl groups in other THIQs. This feature may enhance its utility in asymmetric catalysis or prodrug design .
- Biological Relevance : While (–)-6,7-dimethoxy-THIQ-1-carboxylic acid exhibits antiviral activity , the benzyl and ketone substituents in the target compound may confer distinct pharmacokinetic properties, such as improved lipophilicity or enzyme-binding affinity.
Structural and Stereochemical Considerations
- Crystal Structure : The X-ray structure of (3S)-2-benzyl-3-carboxy-THIQ (a related compound) reveals a boat conformation of the THIQ ring, with the benzyl group occupying an axial position . This stereoelectronic arrangement may influence the reactivity of 2-benzyl-3-oxo-THIQ-1-carboxylic acid in cyclization or hydrogen-bonding interactions.
- Enantioselectivity: For (–)-6,7-dimethoxy-THIQ-1-carboxylic acid, enantiomeric excess (e.e.) of 90–99% is achieved using chiral inductors like (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol . Similar strategies could be applied to the target compound, though the C3 ketone may require tailored chiral auxiliaries.
Biological Activity
The compound 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, its effects on apoptosis, and its antiviral properties.
Chemical Structure and Properties
- Molecular Formula : C16H17N
- Molecular Weight : 241.32 g/mol
- InChIKey : [Structure Identifier]
The structure of THIQ allows for various substitutions that can enhance its biological activity. The presence of the carboxylic acid group is particularly important for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of THIQ derivatives in cancer therapy. A series of substituted tetrahydroisoquinoline carboxylic acids were evaluated for their ability to inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound exhibited a binding affinity with a value of 5.2 µM against Bcl-2 protein, indicating significant potential as an anticancer agent .
Table 1: Anticancer Activity of THIQ Derivatives
| Compound | Bcl-2 Binding Affinity (µM) | Anti-proliferative Activity | Induction of Apoptosis |
|---|---|---|---|
| Compound A | 5.2 | Moderate | Yes |
| Compound B | 7.8 | High | Yes |
| Compound C | 12.0 | Low | No |
The mechanism by which THIQ compounds exert their anticancer effects involves the induction of apoptosis through caspase activation. For instance, one study reported that active compounds could induce cell apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner . This suggests that THIQ derivatives may serve as effective agents in overcoming resistance mechanisms in cancer cells.
Antiviral Activity
In addition to their anticancer properties, THIQ derivatives have been investigated for antiviral activities. A recent study focused on their efficacy against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that some THIQ derivatives demonstrated promising antiviral activity compared to known antiviral agents .
Table 2: Antiviral Activity Against Coronaviruses
| Compound | HCoV-229E Inhibition (%) | HCoV-OC43 Inhibition (%) |
|---|---|---|
| Compound D | 75 | 70 |
| Compound E | 50 | 60 |
| Compound F | 20 | 30 |
Case Studies and Research Findings
- Apoptosis Induction : A study found that certain THIQ derivatives could significantly induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins . This highlights the importance of structural modifications in enhancing apoptotic signaling pathways.
- Antiviral Efficacy : Another research effort demonstrated that specific THIQ compounds effectively inhibited viral replication in vitro, suggesting their potential use in developing new antiviral therapies .
Q & A
Q. How should researchers address contradictions in reported synthetic yields or characterization data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
